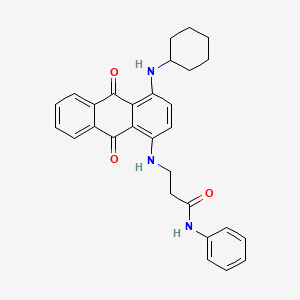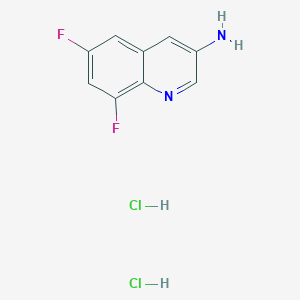
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core with multiple substituents, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthylamine core, followed by the introduction of the chloro, ethyl, and methoxy groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and methoxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new substituents into the naphthylamine core, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Chlorinating agents, alkylating agents.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthylamines.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler analog with fewer substituents, used in the production of dyes and pigments.
2-Naphthylamine: Another analog with different substitution patterns, known for its use in dye manufacturing.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features, used in organic synthesis.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-, hydrochloride, (S)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
30074-75-0 |
|---|---|
Molecular Formula |
C13H19Cl2NO |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
[(1S)-8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-ethylazanium;chloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-15-11-6-4-5-9-12(16-2)8-7-10(14)13(9)11;/h7-8,11,15H,3-6H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
NXHSMFLYZRLVOC-MERQFXBCSA-N |
Isomeric SMILES |
CC[NH2+][C@H]1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Canonical SMILES |
CC[NH2+]C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


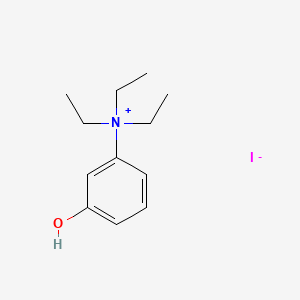
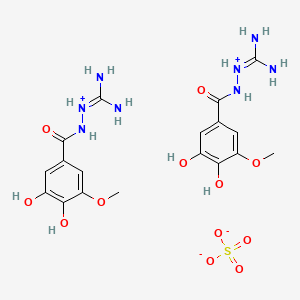
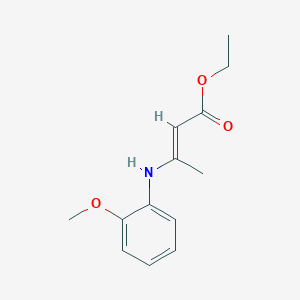


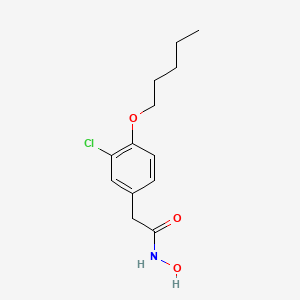
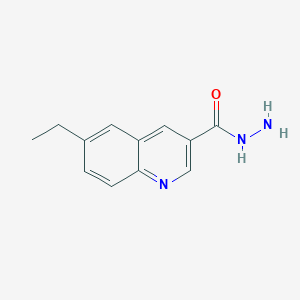
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
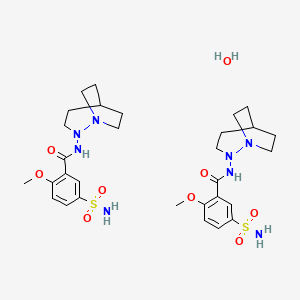
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
